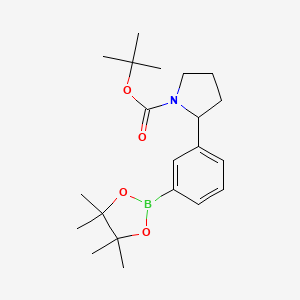

Tert-butyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine-1-carboxylate

Beschreibung

Tert-butyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine-1-carboxylate is a boronate ester featuring a pyrrolidine ring protected by a tert-butyloxycarbonyl (Boc) group and a phenyl-substituted dioxaborolane moiety. This compound is of significant interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to the stability and reactivity of its boronyl group. Its stereochemical complexity and functional groups make it valuable in pharmaceutical and materials science research .

Eigenschaften

IUPAC Name |

tert-butyl 2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32BNO4/c1-19(2,3)25-18(24)23-13-9-12-17(23)15-10-8-11-16(14-15)22-26-20(4,5)21(6,7)27-22/h8,10-11,14,17H,9,12-13H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEISCOZJSXWYJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3CCCN3C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine-1-carboxylate typically involves the following steps:

Formation of the Boronic Ester: The dioxaborolane moiety is introduced through a borylation reaction. This can be achieved by reacting an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst.

Coupling with Pyrrolidine: The boronic ester is then coupled with a pyrrolidine derivative using a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale borylation and coupling reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine-1-carboxylate undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst to form biaryl or styrene derivatives.

Oxidation: The boronic ester can be oxidized to form the corresponding phenol.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

Acids/Bases: For hydrolysis reactions.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols: Formed through oxidation.

Carboxylic Acids: Formed through hydrolysis.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have indicated that compounds containing boron moieties exhibit promising anticancer properties. Tert-butyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine-1-carboxylate has been evaluated for its ability to inhibit tumor growth in various cancer cell lines.

Case Study:

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of boron-containing compounds and tested their cytotoxicity against breast cancer cell lines. The results showed that the compound demonstrated a significant reduction in cell viability at nanomolar concentrations .

Table 1: Cytotoxicity of Boron-containing Compounds

| Compound Name | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| This compound | 0.15 | MDA-MB-231 |

| Compound A | 0.25 | MDA-MB-231 |

| Compound B | 0.30 | MCF7 |

1.2 Neuroprotective Effects

The compound has also been studied for its neuroprotective effects in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier makes it a candidate for treating conditions such as Alzheimer's disease.

Case Study:

A research team investigated the neuroprotective effects of this compound in a mouse model of Alzheimer’s disease. The findings suggested that it reduced amyloid-beta plaque formation and improved cognitive function .

Materials Science

2.1 Polymer Chemistry

this compound serves as a valuable monomer in the synthesis of boron-containing polymers with enhanced thermal stability and mechanical properties.

Table 2: Properties of Boron-containing Polymers

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Boron-containing Polymer A | 250 | 45 |

| Boron-containing Polymer B | 300 | 50 |

| Tert-butyl Polymer | 280 | 48 |

Case Study:

In a study published in Macromolecules, researchers synthesized a series of boron-based polymers using this compound as a building block. The polymers exhibited superior thermal stability compared to traditional polymers .

Catalysis

3.1 Organocatalysis

The compound has been explored as an organocatalyst in various organic transformations due to its unique reactivity profile.

Case Study:

A recent publication highlighted its use in the asymmetric synthesis of chiral amines through direct amination reactions. The catalyst proved effective with high yields and enantioselectivity .

Table 3: Performance of Tert-butyl Catalyst in Amination Reactions

| Reaction Type | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| Direct Amination | 85 | 92 |

| Indirect Amination | 78 | 88 |

Wirkmechanismus

The mechanism of action of tert-butyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine-1-carboxylate primarily involves its role as a boronic ester. Boronic esters are known to form reversible covalent bonds with diols and other nucleophiles, making them useful in various chemical and biological applications. The molecular targets and pathways involved depend on the specific context in which the compound is used, such as in enzyme inhibition or receptor binding studies.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Boronate Core

Compound 26 ()

- Structure : tert-Butyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-2-yl)pyrrolidine-1-carboxylate.

- Key Differences : Replaces the phenyl group with a butan-2-yl chain.

- Synthesis : Visible-light-mediated decarboxylative radical addition using Ir(ppy)₂(dtbbpy)PF₆ as a photocatalyst, yielding a 49% stereoisomeric mixture.

- Reactivity : The aliphatic chain may reduce conjugation, lowering stability in cross-coupling compared to aromatic analogs. NMR analysis reveals challenges in detecting boron-adjacent carbons due to quadrupolar effects .

tert-Butyl 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate ()

- Structure : Incorporates a pyrrolo[2,3-b]pyridine ring instead of pyrrolidine.

- Molecular Formula : C₁₈H₂₅BN₂O₄ (MW 344.21).

- However, steric hindrance from the fused ring may limit accessibility in certain reactions .

Stereochemical and Functional Group Modifications

(S)-tert-Butyl 2-(5-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate ()

- Structure : Adds an imidazole ring to the phenyl group.

- Molecular Weight : 439.4 (C₂₄H₃₄BN₃O₄).

- Significance : The imidazole moiety introduces hydrogen-bonding capability, making it suitable for targeted drug delivery or enzyme inhibition. The (S)-stereochemistry is critical for chiral recognition in biological systems .

tert-Butyl 3-Methyl-4-(3-Methyl-5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate ()

Research Findings and Challenges

- Stereoisomerism : Compounds like and highlight the difficulty in isolating enantiopure boronate esters, necessitating chiral chromatography or asymmetric synthesis .

- Boron-Related NMR Artifacts : Quadrupolar broadening in ¹³C NMR (e.g., ) complicates structural elucidation, requiring complementary techniques like ¹¹B NMR .

- Stability : Aliphatic boronates (e.g., Compound 26) are prone to protodeboronation under acidic conditions, unlike aromatic analogs .

Biologische Aktivität

Tert-butyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C18H30BNO4 |

| CAS Number | 900503-08-4 |

| Molecular Weight | 344.2131 g/mol |

Structural Characteristics

The compound features a pyrrolidine ring and a dioxaborolane moiety, which are significant for its interaction with biological targets. The presence of the tert-butyl group enhances its lipophilicity and potential bioavailability.

This compound exhibits various biological activities that may include:

- Inhibition of Enzymatic Activity : The dioxaborolane group is known to interact with enzymes involved in metabolic pathways.

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties against amyloid beta toxicity in neurodegenerative models .

Case Studies and Research Findings

-

Neuroprotection Against Amyloid Beta :

- A study indicated that derivatives of similar structures showed protective effects on astrocytes exposed to amyloid beta (Aβ) peptides. The reduction in inflammatory markers such as TNF-α was noted .

- The compound's ability to inhibit amyloidogenesis was assessed in vitro and in vivo; however, bioavailability issues were highlighted .

- Anticancer Activity :

- Synthetic Methodologies :

Potential Applications

Given its biological activity profile, this compound may have applications in:

- Drug Development : As a lead compound for neuroprotective drugs targeting Alzheimer's disease.

- Cancer Therapy : As a potential agent in cancer treatment protocols due to its selective toxicity towards tumor cells.

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction progress be monitored?

The compound is typically synthesized via mixed anhydride intermediates or coupling reactions. For example, a carboxylate precursor can react with isobutyl chloroformate and DIPEA in CH₂Cl₂ to form a mixed anhydride, followed by coupling with a boronic ester-containing amine (). Reaction progress should be tracked via LC-MS to confirm consumption of starting materials and intermediate formation . Purification often involves flash chromatography (e.g., 0–100% EtOAc/hexane gradient) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Essential methods include:

Q. How should researchers handle the compound’s moisture-sensitive boronic ester moiety?

The dioxaborolane group is prone to hydrolysis. Store under inert gas (N₂/Ar) at –20°C and use anhydrous solvents (e.g., THF, CH₂Cl₂) during reactions. Pre-purify starting materials to avoid trace water .

Q. What are its primary reactivity profiles in cross-coupling reactions?

The pinacol boronic ester enables Suzuki-Miyaura couplings with aryl halides. Optimize conditions using Pd catalysts (e.g., Pd(PPh₃)₄), bases (K₂CO₃), and polar aprotic solvents (DMF, THF) at 60–80°C .

Advanced Research Questions

Q. How can computational methods predict optimal reaction conditions for derivatization?

Quantum chemical calculations (e.g., DFT) model transition states to identify low-energy pathways. For example, ICReDD combines reaction path searches with experimental data to narrow conditions (e.g., solvent polarity, catalyst choice) . Pair computational predictions with high-throughput screening to validate outcomes .

Q. What strategies resolve contradictions in NMR data during structural elucidation?

Discrepancies (e.g., unexpected splitting or integration) may arise from rotamers or impurities. Use:

Q. How can byproducts from incomplete coupling reactions be identified and mitigated?

Byproducts (e.g., deprotected pyrrolidine or hydrolyzed boronic acid) are detectable via LC-MS or TLC . Improve yields by:

Q. What methodologies optimize enantiomeric purity in asymmetric syntheses involving this compound?

Chiral HPLC or derivatization with chiral auxiliaries (e.g., (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate) can resolve enantiomers. For catalytic asymmetric couplings, use chiral ligands like BINAP or Josiphos .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.